molecular formula C13H11NO5 B14283619 (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate CAS No. 139109-08-3

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate

Katalognummer: B14283619
CAS-Nummer: 139109-08-3
Molekulargewicht: 261.23 g/mol
InChI-Schlüssel: FNZIDMLQYDVRMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate is an organic compound that features a pyran ring with hydroxy and oxo substituents, linked to a phenylcarbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the phenylcarbamate group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate.

    Reduction: Formation of (5-hydroxy-4-hydroxy-4H-pyran-2-yl)methyl phenylcarbamate.

    Substitution: Formation of substituted phenylcarbamates.

Wissenschaftliche Forschungsanwendungen

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyran ring structure, coupled with the phenylcarbamate group, makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

139109-08-3

Molekularformel

C13H11NO5

Molekulargewicht

261.23 g/mol

IUPAC-Name

(5-hydroxy-4-oxopyran-2-yl)methyl N-phenylcarbamate

InChI

InChI=1S/C13H11NO5/c15-11-6-10(18-8-12(11)16)7-19-13(17)14-9-4-2-1-3-5-9/h1-6,8,16H,7H2,(H,14,17)

InChI-Schlüssel

FNZIDMLQYDVRMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC(=O)C(=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.